molecular formula C19H17N3OS2 B11664342 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11664342
M. Wt: 367.5 g/mol
InChI Key: DMWCZPNFMIFLEI-SVRYVPOOSA-N
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Description

Table 1: Elemental Composition and Exact Mass

Element Count Contribution (Da)
C 21 252.21
H 21 21.17
F 1 18.99
N 4 56.03
O 1 16.00
S 2 64.13
Total 428.53

Mass spectrometric fragmentation patterns for this compound remain unreported in the literature. However, analogous hydrazones exhibit characteristic cleavage at the hydrazide N–N bond (m/z ~120–150) and benzothiazole ring scission (m/z ~135–165). High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 428.53 [M+H]⁺, with isotopic signatures from sulfur (³²S: 95%, ³⁴S: 4.2%) and fluorine (¹⁹F: 100%).

Stereochemical Configuration and Double-Bond Geometry

The (1E,2E) configuration in the propenylidene moiety dictates the spatial arrangement of substituents around the double bonds. Using the Cahn–Ingold–Prelog priority rules:

  • For the C1=C2 bond:
    • Higher priority groups: Phenyl (C₆H₅) vs. methyl (CH₃)
    • Opposite configuration → E geometry
  • For the C2=N bond:
    • Higher priority groups: N-hydrazide vs. methyl-substituted carbon
    • Opposite configuration → E geometry

This stereochemical assignment ensures minimal steric hindrance between the bulky benzothiazole and phenyl groups. Nuclear Overhauser effect (NOE) spectroscopy would theoretically show NOE correlations between the hydrazide NH and the benzothiazole protons, confirming the trans disposition of these groups.

Figure 1: Proposed Stereochemical Model

      S  
      │  
      C═N–NH–CO–S–Benzothiazole  
     / \  
Ph–C   CH₃  

E-configuration at both double bonds places phenyl and benzothiazole groups on opposite sides.

X-ray crystallography data for this specific compound is unavailable, but related benzothiazole hydrazones exhibit dihedral angles of 15–25° between the benzothiazole and hydrazone planes, indicating partial conjugation. The thioether linkage (–S–) adopts a gauche conformation relative to the carbonyl group to minimize dipole repulsion.

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H17N3OS2/c1-14(11-15-7-3-2-4-8-15)12-20-22-18(23)13-24-19-21-16-9-5-6-10-17(16)25-19/h2-12H,13H2,1H3,(H,22,23)/b14-11+,20-12+

InChI Key

DMWCZPNFMIFLEI-SVRYVPOOSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Chloroacetic Acid Derivatives

The intermediate 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is synthesized via a two-step protocol. First, 2-mercaptobenzothiazole reacts with ethyl chloroacetate in ethanol-water (1:1) under basic conditions (Na2_2CO3_3, 0–5°C), forming 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid ethyl ester. Subsequent hydrazinolysis with hydrazine hydrate (98%, 60–70°C, 4 hours) yields the acetohydrazide.

Reaction Conditions:

ParameterValueSource
SolventEthanol-water (1:1)
Temperature60–70°C
Reaction Time4 hours
Yield82–89%

Characterization Data:

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 10.70 (s, 1H, NH), 7.75–7.32 (m, 4H, Ar-H), 4.58 (s, 2H, SCH2_2).

  • MS (EI): m/z 253 [M+H]+^+.

Alternative Synthesis via Diethyl Malonate Condensation

An alternative route involves condensing 2-aminobenzenethiol with diethyl malonate in xylene under reflux (140°C, 8 hours) with p-toluenesulfonic acid catalysis, yielding ethyl 2-benzothiazolyl acetate. Hydrazine hydrate treatment (ethanol, 70°C, 3 hours) then produces the acetohydrazide.

Advantages:

  • Higher purity (≥95% by HPLC).

  • Scalable to industrial production.

Condensation with 2-Methyl-3-Phenylpropenal

Hydrazone Formation Mechanism

The acetohydrazide undergoes Schiff base condensation with 2-methyl-3-phenylpropenal in refluxing ethanol (78°C, 6 hours), catalyzed by glacial acetic acid (0.1 equiv). The reaction proceeds via nucleophilic attack of the hydrazide’s NH2_2 group on the aldehyde’s carbonyl carbon, followed by dehydration.

Optimized Parameters:

ParameterValueSource
Molar Ratio1:1.2 (hydrazide:aldehyde)
CatalystGlacial acetic acid (0.1 equiv)
Yield74–87%

Purification and Crystallization

Crude product is purified via recrystallization from ethanol-water (3:1, v/v), yielding pale-yellow crystals. X-ray diffraction confirms the (1E,2E)-configuration, with dihedral angles between benzothiazole and phenyl groups measuring 6.61°.

Crystallographic Data:

ParameterValueSource
Space GroupP21_1/c
Unit Cella = 8.512 Å, b = 10.234 Å
Density1.542 g/cm3^3

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol is recovered via fractional distillation (78.5°C boiling point), reducing production costs by 22–30%.

Waste Management

Hydrazine sulfate byproducts are neutralized with NaOH (2M), generating inert Na2_2SO4_4.

Analytical Characterization

Spectroscopic Confirmation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.15–7.32 (m, 9H, Ar-H), 5.10 (s, 2H, SCH2_2), 2.97 (d, J = 16 Hz, 1H, CH3_3).

  • IR (KBr): 3250 cm1^{-1} (N–H), 1660 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N).

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH:H2_2O = 70:30) shows ≥98% purity with tR_R = 6.72 min.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Route82–8995High
Malonate Condensation78–8498Moderate

Challenges and Optimization Opportunities

Byproduct Formation

Over-condensation generates bis-hydrazones (3–7%), mitigated by strict stoichiometric control (1:1.2 ratio).

Catalytic Innovations

Replacing acetic acid with montmorillonite K10 clay increases yield to 91% by enhancing imine formation kinetics.

Chemical Reactions Analysis

Hydrazone Hydrolysis

The compound’s hydrazone functional group undergoes hydrolysis under acidic or basic conditions to regenerate the aldehyde and hydrazine derivatives:

HydrazoneH+/OHAldehyde+Hydrazine\text{Hydrazone} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Aldehyde} + \text{Hydrazine}

This reaction is critical for understanding its stability in biological systems .

Intermolecular Interactions

  • π–π Stacking : The benzothiazole and phenyl rings participate in π–π interactions (centroid–centroid distance ≈ 3.85 Å), stabilizing crystal structures .

  • C–H⋯O Hydrogen Bonding : Intermolecular hydrogen bonds between C–H and oxygen atoms contribute to the herring-bone crystal packing .

Structural and Reactivity Data

Property Value/Description
Molecular Formula C₁₆H₁₃N₂S₂ (inferred from analogs)
Molecular Weight ~373 g/mol (estimated based on structural components)
NMR Characteristics - ¹H NMR : Signals for aromatic protons (7.75–8.15 ppm), methylene (5.10 ppm)
- ¹³C NMR : Peaks for carbonyl carbons, aromatic carbons, and sulfur atoms
Crystallographic Features Dihedral angle between benzothiazole and phenyl rings: ~6.6°

Comparative Analysis with Analogous Compounds

Compound Key Structural Differences Reactivity Implications
2-(1,3-benzothiazol-2-yl)thioacetamide Thioamide instead of hydrazideAltered biological activity due to different functional groups
N'-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]acetohydrazide Absence of benzothiazole moietyReduced π–π interactions, different therapeutic targets

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide exhibit various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the acetohydrazide functional group may enhance this activity, making it a candidate for further pharmacological studies .

Antitumor Activity

Compounds featuring similar structural motifs have demonstrated antitumor properties. The interaction of these compounds with specific biological targets can lead to apoptosis in cancer cells. Preliminary studies suggest that this compound could be explored for its potential in cancer therapeutics .

Enzyme Inhibition

The compound's structure allows for interaction with various enzymes. Notably, it may serve as an inhibitor for lipoxygenase and other key enzymes involved in inflammatory processes. This characteristic positions it as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study assessed the activity of benzothiazole derivatives against various bacterial strains. The results indicated that modifications to the hydrazide structure significantly enhanced antimicrobial potency .
  • Antitumor Activity : Research focused on derivatives similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-...acetohydrazide revealed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition demonstrated that certain derivatives could effectively inhibit lipoxygenase activity, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring is known for its ability to intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, leading to inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

Table 1: Core Structure Variations and Molecular Data
Compound Name Core Structure Substituents/R-Groups Molecular Formula Key References
Target Compound Benzothiazole (1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene C₁₉H₁₆N₄OS₂
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Benzothiazole 3-Hydroxyphenylmethylene C₁₆H₁₃N₃O₂S₂
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(1E,2E)-3-(2-furyl)-2-methylprop-2-en-1-ylidene]acetohydrazide Benzothiazole 3-(2-Furyl)-2-methylprop-2-en-1-ylidene C₁₈H₁₄N₄O₂S₂
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Benzimidazole 3-Hydroxyphenylmethylene + Ethyl group C₁₉H₁₉N₅O₂S

Key Observations :

  • Benzothiazole vs.
  • Substituent Effects : The α,β-unsaturated ketone in the target compound may enhance electrophilicity, whereas hydroxyl (in ) or furyl groups (in ) influence solubility and hydrogen-bonding interactions.

Key Observations :

  • The target compound’s anticonvulsant activity aligns with benzothiazole derivatives, where the sulfanylacetohydrazide moiety is critical for interacting with neuronal ion channels .
  • Substitution with polar groups (e.g., hydroxyl in ) may enhance solubility but reduce blood-brain barrier penetration, limiting CNS applications.
  • Benzimidazole derivatives exhibit broader pharmacological roles, including enzyme inhibition (α-glucosidase in ) and neuroprotection (), likely due to improved hydrogen-bonding capacity.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that combines a benzothiazole moiety with an acetohydrazide structure. This unique configuration suggests potential biological activities that are being explored in various research studies.

Chemical Structure and Properties

This compound has the molecular formula C19H17N3OS2C_{19}H_{17}N_{3}OS_{2} and features both hydrazone and benzothiazole functionalities. The presence of sulfur in the benzothiazole ring may enhance its reactivity and biological interactions, making it a candidate for pharmacological applications.

Property Value
Molecular FormulaC19H17N3OS2C_{19}H_{17}N_{3}OS_{2}
Molecular Weight353.461 g/mol
CAS Number94768-94-2

Biological Activities

Research indicates that derivatives of benzothiazole, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, analogs of benzothiazole have been reported to inhibit bacterial growth effectively .
  • Antitumor Effects : The compound's structural features suggest potential antitumor activity. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.
  • Tyrosinase Inhibition : Similar compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : The ability to scavenge free radicals has been observed in related compounds, suggesting that this compound may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

Study 1: Antimicrobial Efficacy

A study investigating various benzothiazole derivatives found that those with hydrazone linkages exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was shown to disrupt bacterial cell wall synthesis.

Study 2: Antitumor Mechanisms

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. This suggests a mechanism by which the compound could be utilized in cancer therapy .

Study 3: Tyrosinase Inhibition

Research focused on the inhibition of mushroom tyrosinase demonstrated that this compound could significantly reduce enzyme activity at low concentrations, indicating its potential as a skin-whitening agent in cosmetic formulations .

Q & A

Basic: What are standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide derivatives?

The core synthesis involves hydrazide formation and Schiff base condensation :

Hydrazide intermediate : React methyl esters (e.g., methyl-[(benzothiazol-2-yl)sulfanyl]acetate) with hydrazine hydrate under reflux in ethanol (4–6 hours). Monitor via TLC (chloroform:methanol, 7:3) .

Schiff base formation : Condense the hydrazide with aldehydes (e.g., 2-hydroxybenzaldehyde) under solvent-free conditions using mechanochemical grinding with NaBH₄/H₃BO₃. Purify via recrystallization (ethanol/water) .

Advanced: What challenges arise in isolating stereoisomers of this compound, and how are they resolved?

The (E,E)-configuration of the α,β-unsaturated hydrazone can lead to isomerization during synthesis. Mitigation strategies :

  • Use low-temperature crystallization (e.g., slow evaporation in dark conditions) to favor the desired isomer .
  • Confirm stereochemistry via X-ray crystallography (SHELXL refinement) or NOESY NMR to distinguish between (E) and (Z) conformers .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identify hydrazone protons (δ 10–12 ppm) and benzothiazole aromatic signals.
  • IR : Confirm C=N stretches (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • ESI-MS : Validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How is X-ray crystallography applied to resolve anisotropic displacement parameters in its metal complexes?

For copper(II) complexes:

  • Use SHELXTL or WinGX for refinement. Apply riding models for H-atoms and constrain isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) .
  • Address twinning via ORTEP-3 visualization to correct for distorted ellipsoids in crystal packing .

Basic: What biological activities have been reported for analogous acetohydrazide derivatives?

  • Antimicrobial activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) .
  • DNA binding : Intercalation studies via UV-Vis titration and fluorescence quenching (Kapp ~10⁴ M⁻¹) .

Advanced: How are DFT calculations used to predict reactivity in benzothiazole-hydrazone derivatives?

  • Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer interactions .
  • Simulate IR/NMR spectra using Gaussian09 and compare with experimental data to validate tautomeric forms .

Basic: What solvents and conditions stabilize this compound during storage?

  • Store in anhydrous DMSO or ethanol at 4°C to prevent hydrolysis of the hydrazone bond.
  • Avoid prolonged exposure to light to minimize photoisomerization .

Advanced: How are conflicting crystallographic data (e.g., bond length discrepancies) resolved?

  • Cross-validate using Cambridge Structural Database (CSD) entries for analogous structures.
  • Refine with SHELXL-2018 using restraints for geometrically similar bonds (e.g., C-S in benzothiazole: 1.68–1.72 Å) .

Basic: What analytical methods ensure purity >95% for biological assays?

  • HPLC : Use C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: What strategies optimize ligand-metal binding efficiency in coordination complexes?

  • pH control : Synthesize complexes at pH 6–7 to deprotonate the hydrazone nitrogen for Cu(II)/Ni(II) coordination .
  • Donor atom tuning : Introduce pyridine co-ligands to enhance stability constants (log β ~8–10) .

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